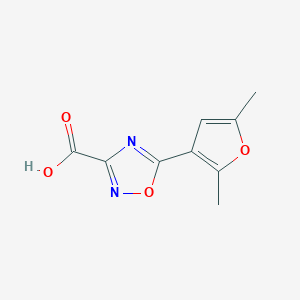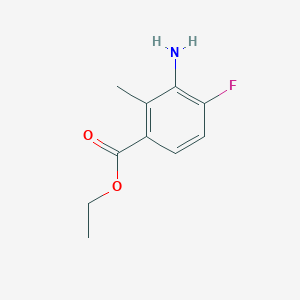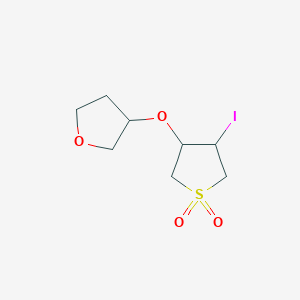
1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one is a fluorinated organic compound that features a trifluoromethyl group and a pyrrolidine ring
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one typically involves the reaction of a trifluoromethyl ketone with a pyrrolidine derivative. One common method includes the use of 1,1,1-trifluoroacetone and pyrrolidine under specific reaction conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrrolidine ring can influence its overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: This compound features a pyridine ring instead of a pyrrolidine ring, which can result in different chemical properties and applications.
1,1,1-Trifluoro-3-phenyl-2-propanone:
1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol: This compound has a hydroxyl group, which can influence its solubility and reactivity compared to the ketone derivative.
Properties
Molecular Formula |
C7H10F3NO |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-pyrrolidin-2-ylpropan-2-one |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)6(12)4-5-2-1-3-11-5/h5,11H,1-4H2 |
InChI Key |
HENDXJSDIBYSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate](/img/structure/B15240249.png)


![1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole](/img/structure/B15240266.png)
![7-(Ethoxymethylidene)spiro[4.5]decan-8-one](/img/structure/B15240271.png)
![N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B15240280.png)

![1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B15240290.png)




![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15240347.png)
